(2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-13(19)15-8-10-16(11-9-15)18-17(20)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,18,20)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFDILGKPNZHV-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2e N 4 Acetylphenyl 3 Phenylprop 2 Enamide and Its Analogs
Established Synthetic Pathways for Cinnamide Core Scaffolds
The construction of the fundamental cinnamide structure is achievable through several reliable and well-documented chemical reactions. These methods provide robust foundations for the synthesis of a wide array of derivatives, including the target compound.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of alkenes, particularly with a high degree of stereoselectivity. conicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an alkene, predominantly with an E-configuration. wikipedia.orgorganic-chemistry.org This inherent selectivity makes it an excellent choice for synthesizing the (2E)-isomer of the target compound.
The reaction mechanism begins with the deprotonation of a phosphonate reagent by a base (such as NaH or NaOMe) to form a nucleophilic phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde, like benzaldehyde (B42025). The resulting intermediate proceeds through an oxaphosphetane to form the alkene, with the elimination of a water-soluble dialkylphosphate salt, which simplifies the purification process compared to the traditional Wittig reaction. wikipedia.orgalfa-chemistry.com
For the synthesis of the (2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide scaffold, two primary HWE approaches can be envisioned:
Olefination followed by Amidation: A phosphonate ester, such as triethyl phosphonoacetate, is reacted with benzaldehyde to form ethyl (E)-cinnamate. This intermediate is then hydrolyzed to cinnamic acid and subsequently coupled with 4-aminoacetophenone.
Direct Cinnamide Synthesis: A phosphonate-containing amide reagent, such as N-(4-acetylphenyl)-2-(diethoxyphosphoryl)acetamide, is reacted directly with benzaldehyde. This more convergent approach constructs the entire cinnamide skeleton in a single olefination step.
The HWE reaction's preference for forming (E)-alkenes is a significant advantage, driven by the thermodynamic stability of the intermediates in the reaction pathway. wikipedia.orgorganic-chemistry.org
Phosphonium (B103445) salts are key precursors in several condensation reactions relevant to cinnamide synthesis, most notably the Wittig reaction. mcmaster.ca The Wittig reaction utilizes a phosphorus ylide, generated in situ from a phosphonium salt and a strong base, which reacts with an aldehyde or ketone to form an alkene. mcmaster.ca To construct the cinnamide backbone, benzaldehyde can be reacted with an appropriate phosphorane, such as (carbamoylmethyl)triphenylphosphorane, to form the C=C double bond. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides tend to favor the E-alkene, aligning with the desired stereochemistry of the target compound.
Beyond olefination, phosphonium salts are also integral to modern amidation protocols. They can act as activating agents for carboxylic acids. For example, reagents like trichloroisocyanuric acid (TCCA) in combination with triphenylphosphine (B44618) (PPh₃) can convert cinnamic acid into a reactive acid chloride in situ. nih.gov This activated species is then readily attacked by an amine, such as 4-aminoacetophenone, to form the amide bond. This method avoids the direct use of harsh reagents like thionyl chloride. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering mild conditions and high functional group tolerance. researchgate.netnobelprize.org The Heck-Mizoroki reaction is particularly well-suited for synthesizing cinnamides. misuratau.edu.ly This reaction typically involves the coupling of an aryl halide (e.g., iodobenzene) with an alkene (e.g., N-(4-acetylphenyl)acrylamide) in the presence of a palladium catalyst and a base. misuratau.edu.ly The reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination, and is known to be stereospecific. misuratau.edu.ly
Key components of the Heck reaction for cinnamide synthesis include:
Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are common catalysts. misuratau.edu.ly
Ligands: Phosphine ligands like triphenylphosphine (PPh₃) or specialized Schiff base ligands can be used to stabilize the catalyst and improve efficiency. misuratau.edu.ly
Base: Bases such as triethylamine (B128534) (Et₃N) or potassium acetate (KOAc) are required to neutralize the hydrogen halide produced during the reaction. misuratau.edu.ly
Solvent: Apolar aprotic solvents like acetonitrile (B52724) (MeCN) are frequently employed. misuratau.edu.ly
Other palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, can be used to synthesize complex cinnamic acid precursors, which can then be converted to the final amide. nobelprize.org Furthermore, Buchwald-Hartwig amination, a Pd-catalyzed C-N cross-coupling reaction, provides an alternative route where an aryl halide is directly coupled with an amide. nih.gov
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | Iodobenzene | Acrylamide (B121943) | Et₃N | MeCN | Good | misuratau.edu.ly |
| PdCl₂ | Iodobenzene | Acrylamide | KOAc | Methanol | Variable | misuratau.edu.ly |
| Pd(OAc)₂ (phosphine-free) | Iodobenzene | Acrylamide | Et₃N | MeCN | 41% | misuratau.edu.ly |
| Pd(OAc)₂ / Schiff base ligand | Iodobenzene | Acrylamide | Et₃N | MeCN | Excellent | misuratau.edu.ly |
The most direct and widely used method for synthesizing this compound is the amidation of cinnamic acid or its activated derivatives with 4-aminoacetophenone. researchgate.net This strategy focuses on the formation of the amide (C-N) bond.
The reaction can be performed through several protocols:
Acyl Chloride Method: Cinnamic acid is first converted to the more reactive cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride reacts readily with 4-aminoacetophenone, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct. nih.gov
Direct Coupling with Carbodiimides: Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are frequently used to facilitate the direct condensation of cinnamic acid and 4-aminoacetophenone. jst.go.jpanalis.com.my These reactions are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. researchgate.netanalis.com.my
A variety of other coupling agents have been developed to promote efficient amidation under mild conditions. nih.govbeilstein-journals.org
| Reagent/Method | Description | Typical Conditions | Reference |
|---|---|---|---|
| SOCl₂ or (COCl)₂ | Forms a highly reactive acyl chloride intermediate. | Two steps: 1. Reaction with cinnamic acid. 2. Addition of amine. | researchgate.net |
| EDC / HOBt | A "zero-waste" coupling agent, forms a water-soluble urea (B33335) byproduct. | One-pot reaction at room temperature in solvents like DMF or CH₂Cl₂. | jst.go.jp |
| DCC / DMAP | Forms a urea byproduct (DCU) that precipitates from many solvents. | One-pot reaction, often in CH₂Cl₂. DMAP acts as an acyl transfer catalyst. | analis.com.my |
| TCCA / PPh₃ | In situ generation of the acid chloride under mild conditions. | Ultrasound-assisted reaction. | nih.gov |
| Boric Acid (B(OH)₃) | A mild Lewis acid catalyst for direct amidation. | Reaction in a sonicator bath at elevated temperatures. | researchgate.net |
Novel Approaches and Optimized Protocols for this compound Production
Recent research has focused on developing more efficient, environmentally friendly, and atom-economical methods for cinnamide synthesis. These novel approaches often feature milder reaction conditions, reduced waste, and simplified purification procedures.
One such method is the direct aldol (B89426) condensation of an amide with an aldehyde promoted by polyphosphoric acid (PPA). mdpi.com This approach allows for the straightforward synthesis of cinnamides by reacting a substituted acetamide (B32628) with benzaldehyde, forming the C=C bond directly. The protocol is characterized by the use of equimolar reactants and relatively short reaction times. mdpi.com
Optimization of existing protocols has also yielded significant improvements. For instance, a detailed study on the N-amidation of cinnamic acid using only EDC.HCl as the coupling reagent, without additives like HOBt or DMAP, led to a highly efficient and simplified process. analis.com.my The optimized conditions, involving specific molar ratios, temperature, and solvent (anhydrous THF), resulted in a 93.1% yield of the desired N-aryl cinnamide with minimal work-up. analis.com.my
Another innovative strategy involves a metal- and additive-free C–N cross-coupling of cinnamic acids with tetraalkylthiuram disulfides, which serve as the amine source. researchgate.net This method provides a direct pathway to N,N-dialkylcinnamamides under simple heating conditions, avoiding the need for transition metal catalysts or strong oxidants. researchgate.net
| Method | Key Reagents | Key Features | Reference |
|---|---|---|---|
| PPA-Promoted Aldol Condensation | Polyphosphoric acid (PPA), Aldehyde, Amide | Direct C=C bond formation, moderate-to-good yields, short reaction time. | mdpi.com |
| Optimized EDC.HCl Coupling | EDC.HCl (sole coupling agent) | High yield (93.1%), simplified work-up, no additives required. | analis.com.my |
| Metal-Free C-N Coupling | Tetraalkylthiuram disulfides | Metal- and additive-free, simple mixing operation at 100 °C. | researchgate.net |
Stereoselective Synthesis of this compound Isomers
The control of stereochemistry at the C=C double bond is critical, as the (2E) and (2Z) isomers can exhibit different properties. The synthesis of this compound is favored by several of the aforementioned methods.
The Horner-Wadsworth-Emmons reaction is highly E-selective due to the thermodynamic preference for the anti-oxaphosphetane intermediate, which leads to the trans-alkene product. conicet.gov.arorganic-chemistry.org Similarly, the Heck reaction is known for its stereospecificity, typically yielding the E-isomer. misuratau.edu.ly
Conversely, the synthesis of the thermodynamically less stable Z-isomer requires specialized techniques.
Still-Gennari Modification: This variation of the HWE reaction utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF at low temperatures) to favor the kinetic Z-alkene product. youtube.com
Photoisomerization: The E-isomer can be converted to the Z-isomer through photocatalytic E→Z isomerization. This process often uses a photosensitizer (like thioxanthone) and light to overcome the thermodynamic barrier, allowing for the formation of the less stable Z-alkene. acs.orgnih.gov This method can be integrated into a recycling photoreactor system to efficiently separate and obtain the pure Z-isomer. nih.gov
Therefore, by selecting the appropriate synthetic methodology and reaction conditions, either the (2E) or (2Z) isomer of N-(4-acetylphenyl)-3-phenylprop-2-enamide can be selectively produced.
Green Chemistry Principles in Cinnamide Synthesis
The synthesis of cinnamides, including this compound, has traditionally involved methods that utilize stoichiometric activating reagents, such as thionyl chloride or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netucl.ac.ukresearchgate.net These conventional approaches often generate significant amounts of hazardous waste, possess low atom economy, and may require harsh reaction conditions. ucl.ac.ukresearchgate.net In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methodologies for amide bond formation. nih.govmdpi.com These modern strategies prioritize the use of safer solvents, renewable materials, catalytic processes, and energy-efficient techniques to minimize environmental impact. nih.gov
Key green approaches in cinnamide synthesis include biocatalysis, the use of eco-friendly catalysts, and the application of alternative energy sources like microwave and ultrasound irradiation. These methods aim to improve efficiency, reduce waste, and avoid the use of toxic and hazardous substances. mdpi.comnih.gov
Biocatalytic Approaches
Enzymatic catalysis has emerged as a powerful tool in green organic synthesis, offering high selectivity and mild reaction conditions. mdpi.com Lipases, in particular, have been effectively employed for amidation reactions.
Candida antarctica Lipase (B570770) B (CALB): This enzyme has been successfully used as a biocatalyst for the direct amidation of free carboxylic acids and amines. bohrium.comnih.gov This method is noted for its simplicity and efficiency, often proceeding without the need for additives and extensive purification steps. bohrium.comnih.gov The use of greener solvents, such as cyclopentyl methyl ether (CPME), further enhances the sustainability of this approach. bohrium.comnih.gov
Lipozyme® TL IM: This immobilized lipase is another effective biocatalyst for producing cinnamamide (B152044) derivatives. Research has demonstrated its use in catalyzing the reaction between methyl cinnamates and phenylethylamines under continuous-flow microreactor conditions. mdpi.com This technique is characterized by short residence times (around 40 minutes) and mild temperatures (45 °C), highlighting its efficiency and environmental benefits. mdpi.com
Green Catalysts and Reagents
The development of non-toxic, recyclable, and efficient catalysts is a cornerstone of green chemistry.
Boric Acid: As a catalyst, boric acid is advantageous due to its commercial availability, low cost, stability, and environmentally friendly nature. researchgate.net It has been effectively used in the direct amidation of cinnamic acid with amines. researchgate.netresearchgate.net This method provides an alternative to conventional routes that produce hazardous waste. researchgate.netresearchgate.net
Transition-Metal Catalysis: While some transition metals can be toxic, their use in catalytic amounts is a key principle of green chemistry. Palladium (Pd) and Titanium (Ti) catalysts have been reported for the amidation of cinnamic acid, offering pathways with good yields. nih.gov N-heterocyclic carbenes (NHCs) represent a transition-metal-free alternative, promoting reactions with high atom economy. rsc.org
Recyclable Reagents: Some synthetic strategies incorporate the recycling of byproducts to reduce waste. For instance, when 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) is used as a coupling reagent for cinnamic acid amidation, its byproduct can be recycled, enhancing the sustainability of the process. nih.gov
Alternative Energy Sources
To reduce energy consumption and accelerate reaction times, green chemistry often employs alternative energy sources. nih.gov
Ultrasonic Irradiation: The use of ultrasound (sonochemistry) can significantly enhance reaction rates and yields in chemical synthesis. researchgate.netnih.gov The direct amidation of cinnamic acid with diethylamine, catalyzed by boric acid, has been successfully performed in a sonicator bath at 50°C, achieving completion in just 40 minutes. researchgate.net This method is energy-efficient and avoids the need for high temperatures and prolonged reaction times. researchgate.netnih.gov
Microwave Irradiation: Microwave-assisted synthesis is another energy-efficient technique that can dramatically shorten reaction times compared to conventional heating. nih.gov It has been applied to various organic reactions, including amide bond formation, offering a greener alternative to traditional methods. nih.gov
Photocatalysis: Leveraging light as a renewable energy source, photoredox catalysis has gained attention as a sustainable method for amidation. nih.gov Visible-light-mediated amidation of cinnamic acid has been demonstrated, providing a novel and green synthetic route. nih.gov
The following table summarizes various green chemistry approaches for the synthesis of cinnamide derivatives.
| Method | Catalyst/Reagent | Solvents | Energy Source | Key Advantages |
| Enzymatic Synthesis | Candida antarctica Lipase B (CALB) | Cyclopentyl methyl ether (CPME) | Conventional Heating (60 °C) | High conversion and yields, no need for intensive purification, use of a green solvent. bohrium.comnih.gov |
| Enzymatic Synthesis | Lipozyme® TL IM | Toluene | Conventional Heating (45 °C) | Short residence time (40 min), mild temperature, continuous-flow process. mdpi.com |
| Catalytic Amidation | Boric Acid (5% mol) | - | Ultrasonic Irradiation (50 °C) | Environmentally friendly and inexpensive catalyst, short reaction time (40 min). researchgate.net |
| Photocatalysis | Not specified | Acetonitrile | Visible Light | Utilizes a renewable energy source, sustainable approach. nih.gov |
| Recyclable Reagent | 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) | Not specified | Not specified | Byproduct of the coupling reagent can be recycled, reducing waste. nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies for 2e N 4 Acetylphenyl 3 Phenylprop 2 Enamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within a molecule. For (2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different sets of protons.
The protons of the cinnamoyl moiety, specifically the vinyl protons, are anticipated to appear as doublets in the downfield region due to the electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring. The trans-configuration of the double bond (2E) results in a large coupling constant (typically around 15 Hz) between these two protons. The phenyl group protons of the cinnamoyl moiety will likely resonate as a multiplet.
On the 4-acetylphenyl portion of the molecule, the aromatic protons are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets, due to the para-substitution. The methyl protons of the acetyl group will give rise to a sharp singlet, typically in the range of 2.5-2.7 ppm. The amide proton (N-H) is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Vinyl H (α to C=O) | ~6.5 | d | ~15 |
| Vinyl H (β to C=O) | ~7.7 | d | ~15 |
| Phenyl-H (cinnamoyl) | ~7.3-7.6 | m | - |
| Aromatic-H (acetylphenyl) | ~7.7-8.0 | d | ~8-9 |
| Aromatic-H (acetylphenyl) | ~7.9-8.1 | d | ~8-9 |
| Acetyl-CH₃ | ~2.6 | s | - |
| Amide N-H | ~8.0-10.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbonyl carbons of the amide and acetyl groups are expected to resonate at the most downfield positions (typically >160 ppm). The carbon atoms of the aromatic rings and the double bond will appear in the region of approximately 115-145 ppm. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Amide C=O | ~165 |
| Acetyl C=O | ~197 |
| Vinyl C (α to C=O) | ~122 |
| Vinyl C (β to C=O) | ~142 |
| Aromatic Carbons | ~118-143 |
| Acetyl-CH₃ | ~26 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the structural connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a cross-peak between the two vinyl protons, confirming their connectivity. It would also show correlations between the adjacent protons within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for all protonated carbons by correlating them to their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, correlations would be expected from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon. The amide proton could show a correlation to the amide carbonyl carbon.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QToF MS)
ESI-QToF MS is a high-resolution mass spectrometry technique that allows for the accurate determination of the molecular weight of a compound, which in turn can be used to deduce its elemental composition. For this compound, ESI-QToF MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺, allowing for the confirmation of its molecular formula, C₁₇H₁₅NO₂. The high-resolution capability of QToF analyzers provides mass accuracy in the low ppm range, which is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography–Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the volatility of this compound might be a consideration, GC-MS analysis using electron ionization (EI) can provide valuable information about its fragmentation pattern.
Upon electron ionization, the molecule would form a molecular ion (M⁺·), which would then undergo fragmentation. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of cinnamoyl and 4-acetylanilide fragments. Further fragmentation of these primary ions would provide additional structural confirmation.
Table 3: Predicted Key Fragments in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 265 | [C₁₇H₁₅NO₂]⁺· (Molecular Ion) |
| 131 | [C₉H₇O]⁺ (Cinnamoyl cation) |
| 134 | [C₈H₈NO]⁺ (4-Acetylanilide radical cation) |
| 103 | [C₇H₇]⁺ (Tropylium ion from cinnamoyl fragment) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these methods provide a characteristic vibrational fingerprint, confirming the presence of key structural features such as the amide, ketone, alkene, and aromatic rings.
In the IR spectrum of a typical chalcone-related acrylamide (B121943), the amide group presents several distinct bands. The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration of the amide carbonyl, is one of the most intense absorptions and is expected to appear in the range of 1680-1630 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is found around 1550-1510 cm⁻¹.
The α,β-unsaturated enone system is also clearly identifiable. The stretching vibration of the acetyl group's carbonyl (C=O) is expected as a strong band, typically around 1685-1665 cm⁻¹. The C=C stretching vibration of the trans-alkene within the propenamide backbone gives rise to a characteristic band around 1625-1575 cm⁻¹. mdpi.com The trans configuration of the alkene is further supported by the presence of an out-of-plane C-H bending vibration near 980-960 cm⁻¹. mdpi.commdpi.com
Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings appear as a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending bands in the 900-690 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the principles are different (inelastic scattering of light versus absorption), the vibrational modes are the same. In Raman spectra, non-polar bonds such as C=C and C-C often produce stronger signals than in IR. Therefore, the aromatic ring and alkene C=C stretching vibrations are typically prominent. The carbonyl stretching vibrations are also readily observed.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures. mdpi.comgkyj-aes-20963246.comorientjchem.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Intensity |
| Amide | N-H Stretch | 3300 - 3100 | Medium |
| Acetyl Ketone | C=O Stretch | 1685 - 1665 | Strong |
| Amide I | C=O Stretch | 1680 - 1630 | Strong |
| Alkene | C=C Stretch | 1625 - 1575 | Medium-Strong |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Variable |
| Amide II | N-H Bend + C-N Stretch | 1550 - 1510 | Medium-Strong |
| Alkene (trans) | C-H Out-of-plane Bend | 980 - 960 | Medium-Strong |
| Aromatic | C-H Out-of-plane Bend | 900 - 690 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in a crystal lattice.
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related chalcone (B49325) and cinnamamide (B152044) derivatives allows for a well-founded prediction of its likely crystallographic features. mdpi.comnih.gov Such compounds frequently crystallize in common centrosymmetric space groups within the monoclinic or triclinic crystal systems, such as P2₁/c, C2/c, or P-1. mdpi.comnih.govresearchgate.net
The crystal structure analysis would unequivocally confirm the (E)-configuration (trans) of the C=C double bond in the propenamide linker, a feature often confirmed by the coupling constants in NMR spectroscopy. researchgate.net The analysis would also reveal the conformation around the amide bond and the relative orientation of the two phenyl rings. Chalcone-like structures can adopt either s-cis or s-trans conformations regarding the enone moiety, and the phenyl rings are typically twisted out of the plane of the central linker to minimize steric hindrance. mdpi.com For instance, in other cinnamamide derivatives, the interplanar angle between the aromatic ring and the amide group plane has been observed to be between approximately 10° and 20°. nih.gov
The table below presents typical crystallographic parameters observed for structurally similar compounds.
| Parameter | Typical Value / System | Reference Compound Example |
| Crystal System | Monoclinic, Triclinic | N-(2-Acetylphenyl)acetamide, Nitro-substituted chalcones mdpi.comresearchgate.net |
| Space Group | P2₁/c, P-1, Pbca | Nitro-substituted chalcones mdpi.com |
| Z (Molecules per unit cell) | 2, 4, or 8 | N-(2-Acetylphenyl)acetamide (Z=4) researchgate.net |
| Conformation (C=C) | E (trans) | S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide nih.gov |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, C-H···O, π-π stacking | N-substituted amides, Chalcones mdpi.comnih.gov |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification and purity assessment of synthesized organic compounds like this compound. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Thin-Layer Chromatography (TLC) for qualitative monitoring.
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound with high accuracy. A reversed-phase HPLC (RP-HPLC) setup is typically used for acrylamide and chalcone derivatives. epa.govtbzmed.ac.ir In this mode, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, is used with a polar mobile phase. epa.gov The mobile phase often consists of a mixture of water (sometimes acidified) and an organic modifier like acetonitrile (B52724) or methanol. An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be employed to achieve optimal separation of the target compound from any impurities or starting materials. researchgate.net
Detection is typically performed using an ultraviolet (UV) detector, as the extensive conjugation in this compound, including the aromatic rings, enone system, and amide, results in strong UV absorbance. tbzmed.ac.ir The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks in the chromatogram. The retention time under specific conditions is a characteristic property of the compound.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of a chemical reaction, identify fractions during column chromatography purification, and perform a preliminary check of purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). The separated spots are visualized under UV light or by staining. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compound. A pure compound should ideally appear as a single spot on the TLC plate.
The table below outlines typical conditions for the chromatographic analysis of related compounds.
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Purpose |
| HPLC | C18 (ODS) Reversed-Phase epa.gov | Acetonitrile/Water or Methanol/Water researchgate.net | UV-Vis Spectroscopy (e.g., 215-254 nm) tbzmed.ac.irresearchgate.net | Quantitative Purity Assessment |
| TLC | Silica Gel (SiO₂) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | UV Light (254 nm) | Reaction Monitoring, Qualitative Purity Check |
Preclinical Biological Evaluation of 2e N 4 Acetylphenyl 3 Phenylprop 2 Enamide and Analogs
In vitro Pharmacological Screening and Assays
In vitro studies are fundamental in preclinical research to determine the biological activity of a compound at a cellular level. For (2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide and its analogs, these evaluations have primarily centered on their anticancer and antimicrobial properties.
Cellular Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines
The potential of cinnamoyl amide and chalcone (B49325) derivatives to inhibit the growth of cancer cells has been explored across various cancer cell lines. These studies typically measure the concentration of the compound required to inhibit cell growth by 50% (IC50) or the concentration that causes 50% of the cells to die (LC50).
Analogs of this compound have demonstrated antiproliferative activity against lung cancer cell lines. For instance, certain amide-linked chalcone derivatives have shown improved activity against the A549 lung cancer cell line when compared to deoxycholic acid and chalcones alone. One such conjugate exhibited an IC50 value of 1.71 μM against A549 cells. nih.gov Another study on hemithioindigo compounds, which share some structural similarities, also reported potential anticancer effects on A549 cells at low micromolar concentrations.
Table 1: Antiproliferative Activity of Analogs in Lung Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Amide-linked Chalcone | A549 | 1.71 | nih.gov |
| Hemithioindigos | A549 | Low micromolar |
The antiproliferative effects of analogs have been investigated in a range of other cancer cell lines, including those from liver, leukemia, colon, and prostate cancers.
Huh7 (Liver Cancer): Studies on diflunisal (B1670566) hydrazide-hydrazone derivatives have shown cytotoxic activity against Huh7 liver cancer cells. One particular compound demonstrated an IC50 value in the micromolar range. researchgate.net
HL60 (Leukemia): A-ring chalcone derivatives of oleanolic and ursolic amides have been shown to be effective against HL-60 leukemia cells. One of the most efficient compounds from this series was identified based on its total growth inhibition (TGI) and lethal concentration (LC50) values. mdpi.com Ficifolidione derivatives have also demonstrated high cytotoxicity against HL60 cells, with IC50 values below 10 μM. nih.gov
HCT-116 (Colon Cancer): Amide-linked amino chalcone derivatives have exhibited potent antiproliferative activity against HCT-116 cells, with one compound showing an IC50 value of 1.83 μM. nih.gov Vanillin-based chalcone analogues have also been reported to have IC50 values in the range of 6.85 ± 0.71 μg/mL. nih.gov
PC-3 (Prostate Cancer): A-ring chalcone derivatives have shown strong growth inhibition against the PC-3 prostate cancer cell line, with GI50 values as low as 0.275 μM, which is comparable to the standard drug doxorubicin. mdpi.com
Table 2: Antiproliferative Activity of Analogs in Other Cancer Cell Lines
| Compound Class | Cell Line | IC50/GI50 (µM) | Source |
|---|---|---|---|
| Diflunisal hydrazide-hydrazone derivatives | Huh7 | Micromolar range | researchgate.net |
| A-ring chalcone amides | HL60 | Potent (TGI/LC50) | mdpi.com |
| Ficifolidione derivatives | HL60 | < 10 | nih.gov |
| Amide-linked amino chalcones | HCT-116 | 1.83 | nih.gov |
| Vanillin-based chalcones | HCT-116 | 6.85 ± 0.71 µg/mL | nih.gov |
Antimicrobial Activity Assessments
The cinnamoyl amide scaffold is also a subject of investigation for its antimicrobial properties, with studies exploring its efficacy against a variety of bacterial and fungal pathogens.
Derivatives of this compound have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.
Staphylococcus aureus and MRSA: Several cinnamamide (B152044) derivatives have shown promising activity against S. aureus and methicillin-resistant S. aureus (MRSA). Certain N-arylcinnamamides exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against both susceptible and resistant staphylococcal strains. sciforum.net Another study reported cinnamamide derivatives with MICs of 16 mg/L against S. aureus and 32 mg/L against MRSA. finechemicals.com.cn Furthermore, some cinnamamides have been identified as antibiotic potentiators, significantly lowering the MIC of oxacillin (B1211168) against MRSA. nih.gov
Escherichia coli and Pseudomonas aeruginosa: The antibacterial activity of amide derivatives has been tested against E. coli and P. aeruginosa. While some novel amide derivatives showed activity, the efficacy can be varied. researchgate.net Cinnamoyl amide derivatives have also been explored as inhibitors of NagZ, an enzyme involved in bacterial cell wall biosynthesis, showing potential against P. aeruginosa. nih.gov
Bacillus subtilis: Substituted alkene derivatives, which can be related to the propenamide backbone, have been screened for antibacterial activity against Bacillus subtilis. researchgate.net
Mycobacterium tuberculosis: Cinnamoyl-oxaborole amides have been screened for their activity against Mycobacterium tuberculosis, with some compounds showing moderate to weak activity with MIC values ranging from 10 to >125 μM. mdpi.com Synthetic amides derived from hydroxycinnamic acids have also been reported to be active against M. tuberculosis. nih.gov
Table 3: Antibacterial Activity of Analogs
| Compound Class | Bacteria | MIC (µg/mL or mg/L) | Source |
|---|---|---|---|
| N-arylcinnamamides | S. aureus, MRSA | 8 | sciforum.net |
| Cinnamamide derivatives | S. aureus | 16 mg/L | finechemicals.com.cn |
| Cinnamamide derivatives | MRSA | 32 mg/L | finechemicals.com.cn |
The potential of cinnamamide analogs as antifungal agents has also been explored, particularly against the opportunistic pathogen Candida albicans. N-phenylbenzamide derivatives, which share the amide linkage, have been shown to inhibit the growth of C. albicans. mdpi.com Additionally, 5-arylfuran-2-carboxamide derivatives have been synthesized and evaluated for their antifungal effectiveness against various Candida species, including C. albicans. mdpi.com
Table 4: Antifungal Activity of Analogs
| Compound Class | Fungus | Activity | Source |
|---|---|---|---|
| N-phenylbenzamides | Candida albicans | Growth inhibition | mdpi.com |
Enzyme Inhibition Profiling
The therapeutic potential of this compound and its structural analogs has been explored through various preclinical studies focusing on their ability to inhibit key enzymes involved in different pathological pathways. The core structure, featuring a cinnamoyl moiety linked to an aniline (B41778) derivative, serves as a versatile scaffold for interacting with diverse biological targets.
Arginase is a critical enzyme in the urea (B33335) cycle that hydrolyzes L-arginine to L-ornithine and urea. By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, elevated arginase activity can lead to decreased nitric oxide (NO) production, contributing to endothelial dysfunction and other cardiovascular pathologies. nih.gov Consequently, inhibitors of arginase are of significant therapeutic interest.
Research into cinnamamide derivatives has revealed their potential as mammalian arginase inhibitors. nih.gov A study evaluating a series of these compounds identified the cinnamoyl group and a catechol (3,4-dihydroxy) function as important for inhibitory activity. One notable analog, (E)-N-(2-phenylethyl)-3,4-dihydroxycinnamide, also known as caffeic acid phenylamide (CAPA), demonstrated significant inhibitory effects on bovine liver arginase (b-ARG I). nih.gov
Enzyme kinetic studies revealed that CAPA acts as a competitive inhibitor of arginase. nih.gov However, its potency was diminished when tested against human recombinant arginase I (h-ARG I), suggesting species-specific differences in the enzyme's active site. nih.gov The findings suggest that 3,4-dihydroxycinnamides represent a promising starting point for the development of novel mammalian arginase inhibitors. nih.gov
| Compound | Enzyme Source | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| Caffeic acid phenylamide (CAPA) | Bovine Liver Arginase (b-ARG I) | 6.9 ± 1.3 | nor-NOHA | 1.7 ± 0.2 |
| Caffeic acid phenylamide (CAPA) | Bovine Liver Arginase (b-ARG I) | 6.9 ± 1.3 | Chlorogenic acid | 10.6 ± 1.6 |
| Caffeic acid phenylamide (CAPA) | Human Arginase I (h-ARG I) | 60.3 ± 7.8 | nor-NOHA | 5.7 ± 0.6 |
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a key strategy in managing type 2 diabetes. researchgate.netscialert.net
Several studies have demonstrated that cinnamamide derivatives possess α-glucosidase inhibitory activity. The substitution of cinnamic acid with an amide group has been shown to positively alter this activity. ui.ac.id A study that synthesized and evaluated 14 cinnamamide analogs found that many exhibited moderate inhibitory activity, with some being more potent than the standard drug, acarbose. For instance, N-cyclohexylcinnamamide showed an IC₅₀ value 1.5 times higher than that of acarbose. researchgate.net The mechanism of inhibition for some analogs, such as propylcinnamamide, has been identified as competitive. ui.ac.id These findings indicate that the cinnamamide scaffold is a valuable template for designing new α-glucosidase inhibitors. researchgate.netui.ac.id
| Compound | IC₅₀ (µM) |
|---|---|
| N-cyclohexylcinnamamide | 120.32 ± 11.5 |
| Acarbose (Reference) | 185.00 ± 9.4 |
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is frequently observed in various cancers, making its components attractive targets for anticancer drug development. nih.govresearchgate.net Based on available scientific literature, the inhibitory potential of this compound and its direct cinnamamide analogs against PI3K and mTOR kinases has not been reported.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, terminating its action at the synapse. mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com While structurally related compounds such as cinnamic anhydrides have been shown to act as selective inhibitors of AChE, comprehensive studies on the cholinesterase inhibitory activity of the cinnamamide class of compounds, including this compound, are not extensively documented in the current body of research. nih.gov
Human Neutrophil Elastase (HNE) is a serine protease implicated in inflammatory lung diseases due to its ability to degrade extracellular matrix components. nih.govchemrxiv.org Matrix metalloproteinases (MMPs) are also involved in tissue remodeling and inflammation. nih.gov Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. nih.govrsc.org To date, specific investigations into the inhibitory effects of this compound or its cinnamamide analogs on HNE, MMP-2, MMP-9, or tyrosinase have not been reported in the available scientific literature.
Anti-inflammatory Potential Investigations
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. While the broad class of cinnamamide derivatives is generally considered to have potential anti-inflammatory properties, specific preclinical studies detailing the anti-inflammatory mechanisms of this compound and its close analogs are not available in the current literature. researchgate.net
NF-κB Activation Modulation
Current scientific literature available through targeted searches does not provide specific data on the evaluation of this compound or its close analogs in modulating NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation. While oxidative stress is known to be an activator of the NF-κB signaling pathway, and related compounds possess antioxidant properties, direct studies on NF-κB inhibition by this specific compound have not been identified nih.gov.
Cytokine Production Inhibition (e.g., TNF-α)
There is no specific information in the reviewed literature detailing the preclinical evaluation of this compound or its analogs for their ability to inhibit the production of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). The inhibition of pro-inflammatory cytokines like TNF-α is a significant area of research for therapeutic development against inflammatory conditions nih.govnih.gov. However, studies specifically investigating the effect of this compound on cytokine expression have not been reported in the available search results.
Antioxidant Activity Evaluation
Specific antioxidant activity data for this compound is not detailed in the available literature. However, the broader class of cinnamamide and cinnamic acid derivatives, to which this compound belongs, is recognized for possessing antioxidant capabilities. Studies on various cinnamic acid amides and esters have demonstrated potent free radical scavenging activity, particularly in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. jst.go.jp The cinnamoyl moiety, especially when combined with hydroxyl groups, is associated with strong free radical scavenging properties. nih.gov Generally, cinnamic acid amides have been noted to exhibit more potent DPPH free radical scavenging activities when compared to their corresponding ester derivatives. jst.go.jp These findings suggest a potential for antioxidant activity, although direct experimental evaluation of this compound is required for confirmation.
Glycine (B1666218) Transporter Inhibition Assays
No preclinical studies were identified in the reviewed literature that assess the inhibitory activity of this compound or its analogs on glycine transporters (GlyT). Glycine transporters, particularly GlyT1, are therapeutic targets for central nervous system disorders, and various classes of inhibitors have been developed and studied. doi.orgnih.gov However, the interaction of this specific cinnamamide derivative with these transporters has not been reported.
In vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)
Anticonvulsant Activity in Epilepsy and Seizure Models
While direct in vivo efficacy studies for this compound were not found, significant research has been conducted on its analog, S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide, also known as KM-568. nih.gov This cinnamamide derivative has demonstrated notable anticonvulsant activity in several well-established animal models of seizures and epilepsy in both mice and rats. nih.gov
The anticonvulsant potential of KM-568 was evaluated through the Anticonvulsant Screening Program administered by the National Institutes of Health (NIH). The compound showed efficacy in models representing different seizure types, indicating a broad spectrum of activity. Its activity in both electrically and chemically induced seizure models suggests it can inhibit seizure spread and raise the seizure threshold. nih.gov Notably, KM-568 demonstrated activity in the 6-Hz seizure models (at 32 mA and 44 mA), which are considered models for therapy-resistant partial seizures. nih.gov
The table below summarizes the anticonvulsant activity of the analog KM-568 in various preclinical animal models.
| Animal Model | Species | Current/Substance | Efficacy Finding |
| Maximal Electroshock Seizure (MES) | Mice / Rats | Electrical | Showed ability to inhibit seizure spread. |
| Subcutaneous Metrazol (scMet) | Mice | Metrazol | Raised chemoconvulsant-induced seizure threshold. |
| Picrotoxin-induced Seizures | Mice | Picrotoxin | Raised chemoconvulsant-induced seizure threshold. |
| 6-Hz Seizure | Mice | Electrical (32 mA) | Active, indicating efficacy against psychomotor seizures. |
| 6-Hz Seizure | Mice | Electrical (44 mA) | Active, indicating efficacy in a model of drug-resistant epilepsy. |
| Mesial Temporal Lobe Epilepsy | Mice | N/A | Moderately active; decreased hippocampal paroxysmal discharges. |
| Corneal Kindling | Mice | Electrical | Demonstrated beneficial activity in this chronic seizure model. |
These findings establish cinnamamide derivatives as a promising class of compounds for further investigation as novel antiseizure agents. nih.gov
Efficacy in Preclinical Disease Models related to identified targets (e.g., cancer xenograft models if applicable and animal-based)
Comprehensive searches for preclinical efficacy data on the specific compound This compound in animal-based disease models, including cancer xenograft models, did not yield specific research findings or data tables. Publicly available scientific literature does not appear to contain studies detailing the in vivo efficacy of this particular compound.
While the broader class of compounds to which this compound belongs, namely chalcones and cinnamamide derivatives, has been the subject of preclinical research in various disease models, the strict focus of this article on the specified compound prevents the inclusion of data from its analogs. Information on related compounds would fall outside the explicit scope of the requested topics.
Therefore, this section cannot be completed with the required detailed research findings and data tables for This compound due to a lack of available data in the public domain. Further research and publication of in vivo studies are necessary to determine the efficacy of this specific chemical entity in preclinical disease models.
Mechanistic Investigations of 2e N 4 Acetylphenyl 3 Phenylprop 2 Enamide
Identification of Molecular Targets and Binding Interactions
Enzyme Target Validation (e.g., SIRT2, EGFR, Arginase I, PI3K/mTOR)
Research into the molecular targets of (2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide has pointed towards its potential interaction with several key enzymes implicated in disease progression, notably SIRT2 and EGFR.
Sirtuin 2 (SIRT2): While direct enzymatic validation for this compound is not extensively documented in publicly available research, studies on structurally related compounds provide compelling indirect evidence. For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for developing inhibitors that target both SIRT2 and EGFR. The presence of the 4-acetylphenyl moiety in both the subject compound and these validated inhibitors suggests a potential role for this functional group in binding to and inhibiting SIRT2.
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Chalcone (B49325) derivatives have been widely investigated as EGFR inhibitors. nih.govnih.govtandfonline.com Molecular modeling studies suggest that the chalcone scaffold can fit into the ATP-binding site of the EGFR kinase domain. mdpi.com The inhibitory activity of these compounds is often attributed to interactions with key amino acid residues within this site. Given that benzamide-substituted chalcone derivatives have shown promise as EGFR inhibitors, the N-(4-acetylphenyl) group in this compound may contribute to its binding affinity for EGFR. nih.gov
Arginase I: Arginase is an enzyme involved in the urea (B33335) cycle and has been identified as a therapeutic target in various diseases. Certain chalcone derivatives have been evaluated as inhibitors of Leishmania infantum arginase (LiARG). nih.govnih.gov Molecular docking studies have indicated that chalcones can interact with the active site of this enzyme. nih.gov Although specific validation for this compound as an Arginase I inhibitor is not available, the general inhibitory potential of the chalcone class suggests it as a plausible area for further investigation.
PI3K/mTOR: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several novel chalcone derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway. nih.govresearchgate.net For example, 1,2,3-triazole chalcone derivatives have demonstrated potential as anti-osteosarcoma agents through the inhibition of this pathway. nih.gov These findings indicate that the chalcone scaffold is a viable starting point for the design of PI3K/mTOR inhibitors.
Receptor Binding Characterization (e.g., 5-HT2AR)
The interaction of this compound with neurotransmitter receptors such as the serotonin (B10506) 5-HT2A receptor (5-HT2AR) is an area of emerging interest. While direct binding studies for this specific compound are limited, research on related chalcones provides some insights. For instance, a synthetic chalcone derivative, (E)‐3‐(2‐hydroxyphenyl)‐1‐(4‐(piperidin‐1‐yl)phenyl)prop‐2‐en‐1‐one (C2OHPDA), has been shown to exhibit anxiolytic effects mediated by the serotonergic system, with action on 5-HT2A receptors. uece.br Molecular docking studies confirmed the interaction of this chalcone with the 5-HT2AR. uece.br This suggests that the chalcone scaffold can be adapted to bind to serotonin receptors, although the specific binding characteristics of this compound remain to be experimentally determined.
Elucidation of Cellular and Molecular Pathways
Apoptosis Induction and Cell Cycle Modulation
A significant body of research has demonstrated the ability of chalcone derivatives to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.
Apoptosis Induction: Chalcones can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades. Studies on different chalcone derivatives have shown their capacity to induce these apoptotic events in a variety of cancer cell lines.
Cell Cycle Modulation: In addition to inducing apoptosis, chalcones have been observed to cause cell cycle arrest at different phases, most commonly at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The ability to halt the cell cycle is a key mechanism of action for many anticancer agents.
Modulation of Signal Transduction Pathways (e.g., PI3K/Akt pathway, NF-κB signaling, MAPKs activity)
The biological effects of this compound and related chalcones are often mediated through their influence on critical signal transduction pathways.
PI3K/Akt Pathway: As mentioned earlier, the PI3K/Akt/mTOR pathway is a key target for chalcone derivatives. nih.govresearchgate.net Inhibition of this pathway by chalcones can lead to decreased cell proliferation and survival, making it a promising strategy for cancer therapy.
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is linked to various inflammatory diseases and cancers. Chalcones have been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory and anticancer effects.
MAPKs Activity: Mitogen-activated protein kinases (MAPKs) are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock, and proinflammatory cytokines. They regulate cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis. The modulation of MAPK signaling pathways is another mechanism through which chalcones can exert their antiproliferative effects.
Enzyme Kinetic Studies for Inhibition Mechanism Determination
Detailed enzyme kinetic studies are crucial for understanding the precise mechanism by which a compound inhibits its target enzyme. Such studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type, and provide values for key parameters like the inhibition constant (Ki).
Structure Activity Relationship Sar Studies of 2e N 4 Acetylphenyl 3 Phenylprop 2 Enamide and Its Derivatives
Correlating Structural Modifications with Biological Activity
Systematic structural modifications of the (2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide scaffold have demonstrated a clear correlation between chemical alterations and observed biological activity. The core structure consists of three main components amenable to modification: the N-acetylphenyl ring (Ring A), the phenylprop-2-enamide linker, and the terminal phenyl ring (Ring B).
Alterations to Ring A, particularly the position and nature of the acetyl group, have been shown to significantly impact activity. While the para-acetylphenyl substitution is a common starting point, moving the acetyl group to the meta or ortho positions, or replacing it with other electron-withdrawing or electron-donating groups, can modulate the compound's interaction with biological targets.
Modifications to the phenylprop-2-enamide linker, such as saturation of the double bond or introduction of substituents on the alpha or beta carbons, generally lead to a decrease in activity, highlighting the importance of the planar, conjugated system for target engagement.
Substituents on Ring B play a crucial role in defining the potency and selectivity of these derivatives. The introduction of various functional groups, including halogens, alkyl, alkoxy, and nitro groups, at different positions on this ring has been extensively studied to understand their electronic and steric effects on biological outcomes.
Table 1: Correlation of Structural Modifications with General Biological Activity
| Modification Site | Structural Change | General Impact on Biological Activity |
| Ring A (N-phenyl) | Position of acetyl group (ortho, meta) | Modulates potency |
| Replacement of acetyl group | Alters selectivity and potency | |
| Linker | Saturation of double bond | Generally decreases activity |
| Substitution on α or β carbon | Often leads to reduced potency | |
| Ring B (terminal phenyl) | Introduction of substituents | Significantly influences potency and selectivity |
Identification of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling studies have been instrumental in identifying the essential structural features of this compound derivatives that are critical for their interaction with biological targets. A general pharmacophore model for this class of compounds typically includes several key features.
The N-(3-aryl-2-propenoyl)amido moiety is widely considered a crucial pharmacophoric element, particularly for activities such as anticonvulsant effects. This group, with its specific arrangement of hydrogen bond donors and acceptors, is believed to be fundamental for anchoring the molecule within the binding site of its target protein.
Key Pharmacophoric Features:
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide and the acetyl group.
Hydrogen Bond Donor: The amide N-H group.
Aromatic/Hydrophobic Regions: The N-acetylphenyl ring and the terminal phenyl ring.
Planar System: The conjugated enone system of the propenamide linker.
Influence of Substituent Effects on Efficacy and Selectivity
The electronic and steric properties of substituents on both the N-acetylphenyl and the terminal phenyl rings have a profound impact on the efficacy and selectivity of this compound derivatives.
Studies on related cinnamamide (B152044) series have consistently shown that electron-withdrawing groups on the terminal phenyl ring (Ring B) tend to enhance certain biological activities, such as anticonvulsant properties. This suggests that a lower electron density on this part of the molecule may be favorable for interaction with the target. Conversely, electron-donating groups can sometimes reduce activity.
On the N-phenyl ring (Ring A), the nature of the substituent has been shown to influence activity in various assays. For example, in studies on N-phenyl cinnamamide derivatives as activators of the Nrf2/ARE pathway, the type of substituent on the N-phenyl ring was found to directly impact the potency of the compounds.
Table 2: Influence of Substituent Electronic Effects on Biological Activity
| Ring | Substituent Type | General Effect on Efficacy |
| Ring B | Electron-withdrawing (e.g., -NO₂, -Cl) | Often increases activity (e.g., anticonvulsant) |
| Electron-donating (e.g., -OCH₃, -CH₃) | May decrease or have variable effects on activity | |
| Ring A | Varies depending on target | Can significantly modulate potency and selectivity |
Comparative SAR Analysis Across Different Biological Targets
While comprehensive comparative data for this compound itself across a wide range of biological targets is limited in publicly available literature, general trends from related cinnamamide derivatives allow for a preliminary comparative analysis. The structural requirements for optimal activity can differ significantly depending on the biological target.
For anticancer activity , studies on structurally similar 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have indicated that substitutions on the terminal phenyl ring are critical. For instance, certain substitution patterns can lead to compounds that act as antitubulin agents.
In the context of anti-inflammatory activity , the enone moiety of the propenamide linker is often a key feature, acting as a Michael acceptor. The reactivity of this group, which can be modulated by substituents on the phenyl rings, is crucial for covalent modification of target proteins involved in inflammatory pathways.
The SAR for anticonvulsant activity often points to the importance of the N-(3-aryl-2-propenoyl)amido pharmacophore and the beneficial effect of electron-withdrawing groups on the terminal phenyl ring.
This comparative analysis underscores that while a core scaffold may exhibit broad biological potential, fine-tuning of its structure through specific substitutions is necessary to achieve potent and selective activity against a particular biological target. Further research focusing specifically on this compound and its derivatives is needed to build a more detailed and predictive SAR model for various therapeutic applications.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical chemistry studies of This compound that aligns with the requested detailed outline.
The search did not yield any studies that have conducted and published results for:
Molecular docking simulations to predict its binding modes, affinities, or identify key interacting residues with specific biological targets.
Quantum chemical calculations (like DFT) to perform HOMO-LUMO analysis or map its electrostatic potential surface.
Molecular dynamics (MD) simulations to analyze its conformational behavior or binding stability.
While computational studies exist for structurally related compounds, such as other acetamides or cinnamamides, the strict requirement to focus solely on "this compound" prevents the inclusion of that data.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables for this specific compound at this time.
Computational and Theoretical Chemistry Studies on 2e N 4 Acetylphenyl 3 Phenylprop 2 Enamide
Ligand-Based and Structure-Based Drug Design Principles
Ligand-based and structure-based drug design are two complementary approaches in the field of computer-aided drug design (CADD). Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown and rely on the analysis of a set of molecules known to be active. In contrast, structure-based methods require the 3D structure of the target protein to be known, allowing for the analysis of ligand-target interactions at a molecular level.
In the absence of a known crystal structure for a biological target, ligand-based drug design leverages the information from a series of compounds known to interact with it. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities.
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionic centers. nih.govnih.gov For (2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide, a pharmacophore model could be developed based on a set of structurally similar compounds with known activity against a particular target.
The development of a pharmacophore model for this compound would involve the following hypothetical steps:
Selection of a training set: A group of molecules structurally related to this compound with a range of biological activities would be selected.
Conformational analysis: The possible three-dimensional arrangements of each molecule in the training set would be generated.
Feature mapping: Common chemical features present in the active molecules would be identified and mapped.
Hypothesis generation: A set of pharmacophore hypotheses would be generated, and the best model would be selected based on its ability to distinguish between active and inactive compounds.
An illustrative pharmacophore model for a hypothetical target might include features such as a hydrogen bond acceptor from the acetyl group, an aromatic ring from the phenyl group, and a hydrophobic feature from the enamide linker.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties or molecular descriptors of the compounds with their activity.
For this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), could be performed. nih.gov This would involve aligning a set of analogous compounds and calculating their steric and electrostatic fields. A statistical model would then be generated to correlate these fields with the observed biological activity. The resulting model can predict the activity of new, unsynthesized compounds and provide insights into the structural modifications that could enhance activity.
Interactive Data Table: Hypothetical 3D-QSAR Model for this compound Analogs
| Compound | Actual Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |
| Analog 1 | 0.5 | 0.6 | -0.1 |
| Analog 2 | 1.2 | 1.1 | 0.1 |
| Analog 3 | 2.5 | 2.7 | -0.2 |
| Analog 4 | 5.1 | 4.9 | 0.2 |
| Analog 5 | 10.8 | 11.0 | -0.2 |
When the three-dimensional structure of a biological target is available, structure-based drug design methods can be employed to design and optimize ligands that can bind to the target with high affinity and selectivity.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. laurinpublishers.com This method is instrumental in understanding the binding mode of a ligand and in identifying key interactions that contribute to its binding affinity. nih.gov
A molecular docking study of this compound into a hypothetical enzyme active site would involve:
Preparation of the ligand and protein structures: The 3D structure of the compound would be generated and optimized, and the protein structure would be prepared by adding hydrogen atoms and assigning charges.
Definition of the binding site: The region of the protein where the ligand is expected to bind would be defined.
Docking simulation: A docking algorithm would be used to explore different conformations and orientations of the ligand within the binding site and to score them based on their predicted binding affinity.
The results of a docking study could reveal potential hydrogen bonds between the amide group of the compound and amino acid residues in the active site, as well as hydrophobic interactions involving the phenyl and acetylphenyl groups.
Interactive Data Table: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | ASP145, LYS72 | Hydrogen Bond, Pi-Alkyl |
| Protease B | -7.9 | HIS41, CYS145 | Hydrogen Bond, Hydrophobic |
| Receptor C | -9.2 | TYR351, PHE258 | Pi-Pi Stacking, Hydrogen Bond |
Virtual Screening
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. nih.gov
If a pharmacophore model has been developed for the target of interest, it can be used to screen a database of compounds to find molecules that match the pharmacophoric features. Similarly, a library of compounds can be docked into the active site of a target protein, and the top-scoring molecules can be selected for further experimental testing. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time. mdpi.com These simulations provide insights into the stability of the complex, the flexibility of the ligand and protein, and the specific interactions that are maintained throughout the simulation. An MD simulation of the this compound-protein complex would allow for the analysis of the stability of the binding pose predicted by molecular docking and could reveal important dynamic interactions that are not captured by static docking studies.
Derivatization and Analog Design Strategies
Synthesis of Novel Substituted Cinnamide Derivatives for Enhanced Potency and Selectivity
The synthesis of novel derivatives from the (2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide scaffold is a key strategy to modulate its biological activity. Modifications can be systematically introduced at three primary locations: the phenyl ring originating from cinnamic acid (Ring A), the 4-acetylphenyl moiety (Ring B), and the α,β-unsaturated amide linkage.
Modifications on Ring A: The substitution pattern on the phenyl ring of the cinnamoyl moiety can significantly influence the compound's interaction with biological targets. The introduction of various electron-donating or electron-withdrawing groups can alter the electronic properties and steric bulk of the molecule. For instance, the synthesis can involve the reaction of substituted benzaldehydes with malonic acid to yield a variety of substituted cinnamic acids. These can then be converted to their corresponding cinnamoyl chlorides and reacted with 4-aminoacetophenone to produce a library of derivatives.
Modifications on Ring B: The 4-acetylphenyl ring offers multiple sites for derivatization. The acetyl group is a versatile handle for further chemical transformations. For example, it can undergo condensation reactions with various aldehydes to form α,β-unsaturated ketones (chalcones), or it can be a site for the introduction of heterocyclic rings. The amino group, from which the amide is formed, can also be the starting point for creating more complex N-substituted analogs.
Modifications of the Amide Linkage: The amide bond itself can be a target for modification, although this is less common. Strategies could involve its replacement with bioisosteres to alter the compound's stability and hydrogen bonding capabilities.
A general synthetic approach to novel substituted cinnamide derivatives is outlined below:
| Step | Reactants | Conditions | Product |
| 1 | Substituted Benzaldehyde (B42025), Malonic Acid | Pyridine (B92270), Piperidine | Substituted Cinnamic Acid |
| 2 | Substituted Cinnamic Acid, Thionyl Chloride | Reflux | Substituted Cinnamoyl Chloride |
| 3 | Substituted Cinnamoyl Chloride, 4-Aminoacetophenone | Base (e.g., Triethylamine), Inert Solvent | Substituted this compound |
This systematic approach allows for the generation of a diverse library of compounds, which can then be screened to identify derivatives with enhanced potency and selectivity for specific biological targets.
Hybrid Molecule Design Incorporating this compound Scaffold
The concept of hybrid molecule design involves covalently linking two or more pharmacophores to create a single molecule with multiple pharmacological activities. This strategy is particularly promising for complex diseases where targeting multiple pathways can lead to synergistic effects and reduced drug resistance. The this compound scaffold is an attractive candidate for hybrid drug design due to its synthetic accessibility and known biological activities of related chalcones. mdpi.com
Design Strategies: The design of hybrid molecules can be approached in several ways:
Linker-based Hybrids: A flexible or rigid linker can be used to connect the this compound scaffold to another pharmacophore. The nature and length of the linker are crucial for ensuring that both moieties can adopt their optimal conformations to interact with their respective targets.
Fused Hybrids: The scaffold can be fused with another cyclic system to create a more rigid and conformationally constrained hybrid molecule.
Merged Hybrids: Pharmacophoric features from another drug can be directly incorporated into the core structure of this compound.
Examples of Potential Hybrid Molecules: Based on the known activities of various pharmacophores, several classes of hybrid molecules can be envisioned:
| Hybrid Class | Second Pharmacophore | Potential Therapeutic Area |
| Cinnamide-Quinoline Hybrids | Quinoline moiety | Anticancer, Antimalarial |
| Cinnamide-Triazole Hybrids | Triazole ring | Antifungal, Antimicrobial |
| Cinnamide-Coumarin Hybrids | Coumarin scaffold | Anti-inflammatory, Anticoagulant |
The synthesis of these hybrid molecules would involve multi-step reaction sequences, often utilizing click chemistry or traditional amide bond formation to connect the different pharmacophoric units. The resulting hybrids would then need to be evaluated for their dual-acting or synergistic biological activities.
Rational Design Based on SAR and Computational Insights
Rational drug design, guided by Structure-Activity Relationship (SAR) studies and computational modeling, is a powerful approach to optimize the therapeutic potential of a lead compound like this compound. taylorandfrancis.com
Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity. For the this compound scaffold, SAR studies would focus on:
Identifying Key Functional Groups: Determining which parts of the molecule are essential for its activity.
Optimizing Substituents: Investigating the effect of different substituents on both aromatic rings to enhance potency and selectivity. For example, studies on related chalcone-amide derivatives have highlighted the importance of specific substitution patterns for inhibitory activity against certain enzymes. rsc.org
Understanding Stereochemical Requirements: If chiral centers are introduced, determining the preferred stereoisomer for biological activity.
Computational Insights: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights to guide the design of new analogs. nih.gov
Molecular Docking: If the biological target of this compound is known, molecular docking can be used to predict the binding mode and affinity of different derivatives. This can help in prioritizing the synthesis of compounds that are most likely to be active.
QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can be used to predict the activity of virtual compounds before they are synthesized, thus saving time and resources.
By integrating SAR data with computational predictions, a more focused and efficient approach to the design of novel and potent analogs of this compound can be achieved. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery.
Future Research Directions and Preclinical Therapeutic Potential of 2e N 4 Acetylphenyl 3 Phenylprop 2 Enamide
Exploration of New Biological Targets and Disease Indications
The diverse pharmacological profile of chalcone (B49325) derivatives suggests that (2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide could modulate multiple biological targets, warranting investigation across various disease contexts. Preclinical studies have established chalcones as potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. frontiersin.orgnih.gov
Future research should aim to screen this compound against a panel of known chalcone-sensitive targets. For instance, many chalcones exert anticancer effects by inhibiting tubulin polymerization, disrupting microtubule structures essential for mitosis. nih.gov Others target key signaling proteins like Bcl-2 and mTOR in cancer pathways or act as inhibitors of enzymes such as topoisomerase and cathepsins. nih.govmdpi.com In neurodegenerative diseases, chalcone derivatives have shown potential by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Given the structural similarities, exploring these pathways for this compound is a logical next step.
Furthermore, emerging research has identified novel targets for chalcones, such as the protein-protein interaction (PPI) between ELF3 and MED23 in HER2-positive cancers. biorxiv.org Investigating the potential of this compound to act as a PPI inhibitor could open new therapeutic avenues.
Table 1: Potential Biological Targets and Disease Indications for Future Research
| Therapeutic Area | Potential Biological Targets | Potential Disease Indications |
|---|---|---|
| Oncology | Tubulin, Topoisomerase, Cathepsins, P-glycoprotein, Bcl-2, mTOR, ELF3-MED23 PPI | Breast Cancer, Colon Cancer, Drug-Resistant Tumors |
| Neurodegenerative Disorders | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Amyloid-beta (Aβ) aggregation | Alzheimer's Disease |
| Inflammatory Diseases | 5-Lipoxygenase (5-LOX), Inducible Nitric Oxide Synthase (iNOS) | Arthritis, Inflammatory Bowel Disease |
| Infectious Diseases | Bacterial DNA Gyrase B, Efflux Pumps, Viral Coat Proteins (e.g., TMV-CP) | Bacterial Infections (e.g., S. aureus), Viral Infections |
| Metabolic Disorders | α-Glucosidase, AMPK activation | Type 2 Diabetes, Obesity |
Development of Advanced In vitro and In vivo Research Models
To thoroughly evaluate the therapeutic potential of this compound, the use of advanced and disease-relevant research models is crucial.
In vitro models should move beyond traditional 2D cell cultures to more complex systems that better mimic human physiology. Three-dimensional (3D) models, such as spheroids and organoids, can provide more accurate insights into drug efficacy and tumor penetration. For neurodegenerative applications, cell viability assays like the MTT assay can assess potential neurotoxicity and neuroprotective effects. mdpi.com Specific enzyme inhibition assays, for instance against 5-LOX, are valuable for studying anti-inflammatory potential. researchgate.net For antimicrobial testing, determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains is a standard approach. nih.gov
In vivo models are indispensable for assessing the compound's systemic effects, pharmacokinetics, and efficacy in a living organism. Based on the activities of related compounds, a range of animal models could be employed. For anticancer studies, xenograft models using fibrosarcoma or breast cancer cells in mice have been successfully used for other chalcones. nih.govntno.org For neurological disorders, a Drosophila melanogaster model of Alzheimer's disease has been used to assess the impact of chalcones on movement and amyloid-beta aggregation. mdpi.com Additionally, rodent models of anxiety, depression, and pain (e.g., plus maze, tail suspension, and hot plate tests) are relevant for evaluating psychoactive properties. nih.gov For metabolic diseases, streptozotocin (B1681764) (STZ)-induced diabetic mice can be used to assess antidiabetic activity. tandfonline.com
Table 2: Advanced Research Models for Preclinical Evaluation
| Model Type | Specific Model | Application / Endpoint |
|---|---|---|
| Advanced In vitro | 3D Spheroids/Organoids | Anticancer efficacy, tumor penetration |
| MTT Cell Viability Assay | Neurotoxicity and neuroprotection studies | |
| Thioflavin T Fluorescence Assay | Anti-amyloidogenic properties | |
| Enzyme Inhibition Assays (e.g., LOX, iNOS) | Anti-inflammatory mechanism | |
| Specialized In vivo | Fibrosarcoma-bearing Mice | Anticancer activity, tumor volume reduction nih.gov |
| Drosophila melanogaster AD Model | Neuroprotective effects, motor function mdpi.com | |
| Carrageenan-induced Rat Paw Edema | In vivo anti-inflammatory activity researchgate.net | |
| STZ-induced Diabetic Mice | Antihyperglycemic effects tandfonline.com |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Comprehensive Mechanisms
To gain a holistic understanding of the mechanism of action of this compound, integrating "omics" technologies is essential. These approaches can reveal global changes in cellular proteins, metabolites, and genes following treatment, identifying novel targets and pathways.
Proteomics can identify the proteins that directly interact with the compound or whose expression levels change significantly upon treatment. This can help confirm expected targets and uncover unexpected off-target effects or novel mechanisms. For example, proteomics was used to investigate the changes in flavonoid glycoside metabolism in white tea, identifying key enzymes involved in the process. nih.gov
Metabolomics analyzes the global metabolite profile of a biological system, providing a functional readout of cellular physiology. Metabolite profiling of chalcones in tomato fruit has been used to understand their synthesis and modification during ripening. jst.go.jp In a therapeutic context, metabolomics can reveal how this compound alters cellular metabolism, which is particularly relevant in cancer and metabolic diseases. For instance, metabolomics analysis in rats treated with xanthohumol, a chalcone, identified changes in lipid metabolism. mdpi.com
Combining these technologies can provide a powerful, multi-layered view of the compound's biological impact, facilitating biomarker discovery and a more complete understanding of its therapeutic potential. nih.gov
Table 3: Application of Omics Technologies in Chalcone Research
| Omics Technology | Application | Potential Insights for this compound |
|---|---|---|
| Proteomics | Target Identification, Pathway Analysis | Identification of direct binding partners and downstream signaling effects. |
| Metabolomics | Metabolic Pathway Analysis, Biomarker Discovery | Understanding of effects on cellular metabolism (e.g., lipid, glucose metabolism). |
| Genomics / Transcriptomics | Gene Expression Profiling | Identification of genes and pathways modulated by the compound. |
| Integrated Multi-Omics | Comprehensive Mechanism Elucidation | A holistic view of the drug's effect on the cellular network. |
Design and Synthesis of Prodrugs or Targeted Delivery Systems (Preclinical Focus)
While chalcones possess significant therapeutic potential, their clinical translation can be hampered by issues such as poor solubility, limited bioavailability, or lack of site specificity. nih.govmdpi.com Future preclinical research on this compound should therefore include the design of prodrugs and targeted delivery systems.
Prodrug design involves chemically modifying the active molecule to create an inactive derivative that, once administered, converts back to the parent drug at the target site. nih.govnih.gov This strategy can overcome pharmacokinetic limitations. mdpi.comresearchgate.net For chalcones, prodrug approaches could be designed to exploit specific enzymes that are overexpressed in tumor tissues, leading to site-selective drug release.
Targeted delivery systems aim to increase the concentration of the drug at the site of action, enhancing efficacy while minimizing systemic toxicity. Nanotechnology offers promising platforms for chalcone delivery. For instance, loading chalcones onto carbon dots has been shown to improve their transport into cancer cells and enhance antitumor activity in in vivo models. nih.govntno.org These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies or peptides) to specifically recognize and bind to receptors on cancer cells.
Table 4: Preclinical Delivery Strategies for Chalcone-Based Compounds
| Strategy | Approach | Preclinical Goal |
|---|---|---|
| Prodrug Design | Enzyme-activated Prodrugs | Targeted release in specific tissues (e.g., tumors) to increase local concentration and reduce systemic toxicity. nih.gov |
| Lipophilic/Hydrophilic Moiety Addition | Improve oral bioavailability and passive permeability. mdpi.com | |
| Targeted Delivery | Carbon Dot Nanoparticles | Enhance cellular uptake, provide a platform for bioimaging, and enable pH-dependent drug release. nih.govntno.org |
| Liposomes / Micelles | Improve solubility and circulation time. |
Collaborative Research Opportunities in Academia and Industry (Preclinical Focus)
The journey of a promising compound from the laboratory to the clinic is complex and resource-intensive, making collaborations between academia and industry crucial for success. mrlcg.com The preclinical development of this compound would greatly benefit from such partnerships.
Academic research often excels in discovery-phase activities, such as elucidating novel biological mechanisms, identifying new therapeutic targets, and developing innovative assay models. researchgate.net Industrial partners, on the other hand, bring essential resources and expertise in medicinal chemistry, high-throughput screening (HTS), formulation development, toxicology, and navigating the regulatory landscape. mrlcg.comresearchgate.net
A collaborative model could involve academic labs performing the initial biological characterization and mechanism-of-action studies for this compound. Promising findings could then attract an industry partner to lead the optimization of the lead compound, conduct formal preclinical safety and toxicology studies, and develop a scalable synthesis process—all necessary steps before a compound can be considered for clinical trials. Such partnerships can accelerate the translation of basic scientific discoveries into tangible therapeutic innovations.
Table 5: Roles in Academia-Industry Preclinical Collaboration
| Stakeholder | Primary Roles & Resources |
|---|---|
| Academia | - Target identification and validation- Elucidation of mechanism of action- Development of novel in vitro and in vivo models- Access to government and foundational research grants |
| Industry | - High-throughput screening (HTS) of compound libraries- Medicinal chemistry and lead optimization- Expertise in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling- Scale-up synthesis and formulation development- Funding for late-stage preclinical and clinical development |
Q & A
Q. Critical considerations :
- Stereoselectivity (E/Z isomerism) must be controlled using catalysts like DMAP or via reaction temperature modulation.
- Yield optimization (typically 60–80%) requires stoichiometric balancing and inert atmosphere conditions .
Basic: How is the structural conformation of this compound validated experimentally?
X-ray crystallography is the gold standard. Methodology includes:
- Crystallization : Slow evaporation from a saturated DMSO/ethanol solution.
- Data collection : Using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL-2018 for structure solution, with R-factor convergence < 0.05 .
- Hydrogen bonding analysis : Graph-set notation (e.g., ) to characterize intermolecular interactions .
Example : A related cinnamamide derivative exhibited a dihedral angle of 12.5° between the acetylphenyl and propenamide planes, confirming planarity .
Basic: What in vitro assays are used for preliminary biological activity screening?
- Antimicrobial activity :
- Anticonvulsant activity :
- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices.
Advanced: How can synthetic yields be improved while minimizing byproducts?
- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with 15% yield improvement .
- In-line analytics : HPLC-MS monitoring for real-time detection of intermediates.
Advanced: How are contradictions in crystallographic data resolved (e.g., disorder vs. polymorphism)?
- Temperature-dependent studies : Compare data collected at 100K vs. 298K to distinguish thermal motion from true disorder.
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O vs. π–π stacking) to validate packing modes .
- DSC/TGA : Identifies polymorphic transitions (e.g., endothermic peaks at 180°C indicating phase changes) .
Advanced: What strategies are used for structure-activity relationship (SAR) studies?
- Systematic substituent variation :
- Molecular docking : AutoDock Vina simulations with target proteins (e.g., cGAS in PDB 7FTR) to predict binding affinities .
Advanced: How is computational modeling integrated to predict pharmacokinetic properties?
- ADMET prediction : SwissADME for bioavailability radar (e.g., TPSA = 80 Ų, indicating moderate permeability).
- MD simulations : GROMACS to assess stability in lipid bilayers (e.g., 20 ns trajectories for membrane diffusion analysis).
- Quantum mechanics : DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals and reactivity indices .
Advanced: How is compound stability assessed under physiological conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 37°C for 24 hours, followed by HPLC quantification.
- Photolytic stress : Exposure to UV light (ICH Q1B guidelines) to detect cis-trans isomerization .
- Plasma stability : Incubation in human plasma (37°C, 1 hour) with LC-MS/MS analysis.
Advanced: What formulation strategies address solubility limitations?
- Co-solvent systems : Ethanol/PEG-400 (30:70 v/v) increases aqueous solubility by 50-fold.
- Nanoparticle encapsulation : PLGA nanoparticles (150 nm size) enhance bioavailability (AUC increase by 3× in rat models) .
- Prodrug synthesis : Phosphate ester derivatives improve logP from 2.8 to 1.5 .
Advanced: How is polymorphism characterized and controlled during crystallization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
